Cas no 1006961-72-3 (N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine)
N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- (4-Fluoro-benzyl)-(1-methyl-1H-pyrazol-4-yl)-amine
- 1H-Pyrazol-4-amine, N-[(4-fluorophenyl)methyl]-1-methyl-
- N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine
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- Inchi: 1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9/h2-5,7-8,13H,6H2,1H3
- InChI Key: ZAJZPRZPJWJCOX-UHFFFAOYSA-N
- SMILES: N1(C)C=C(NCC2=CC=C(F)C=C2)C=N1
N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-166307-0.05g |
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006961-72-3 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-166307-0.1g |
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006961-72-3 | 0.1g |
$640.0 | 2023-05-26 | ||
| Enamine | EN300-166307-0.25g |
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006961-72-3 | 0.25g |
$670.0 | 2023-05-26 | ||
| Enamine | EN300-166307-0.5g |
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006961-72-3 | 0.5g |
$699.0 | 2023-05-26 | ||
| Enamine | EN300-166307-1.0g |
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006961-72-3 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-166307-2.5g |
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006961-72-3 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-166307-5.0g |
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006961-72-3 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-166307-10.0g |
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006961-72-3 | 10g |
$3131.0 | 2023-05-26 | ||
| Ambeed | A1055768-1g |
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006961-72-3 | 95% | 1g |
$469.0 | 2024-08-02 | |
| Ambeed | A1055768-5g |
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006961-72-3 | 95% | 5g |
$1363.0 | 2024-08-02 |
N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine Suppliers
N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine
N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine: A Comprehensive Overview
N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine (CAS No. 1006961-72-3) is a compound of significant interest in the field of organic chemistry and drug discovery. This compound, with its unique structural features, has garnered attention due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is a key structural element in this compound, contributing to its versatile reactivity and biological activity.
The fluorine atom at the para position of the phenyl group introduces electronic effects that enhance the compound's stability and bioavailability. This fluorinated aromatic system is commonly found in pharmaceuticals, where it plays a crucial role in modulating pharmacokinetic properties. Recent studies have highlighted the importance of such fluorinated compounds in drug design, particularly in targeting specific biological pathways and improving therapeutic efficacy.
One of the most notable aspects of N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine is its potential as an intermediate in the synthesis of bioactive molecules. The pyrazole moiety is known for its ability to form hydrogen bonds, making it a valuable component in designing drugs with high affinity for protein targets. For instance, researchers have explored the use of this compound in developing inhibitors for kinases and other enzymes involved in disease pathways.
Recent advancements in synthetic methodologies have enabled more efficient routes to prepare N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine. These methods often involve multi-component reactions or catalytic processes that enhance yield and selectivity. Such improvements are critical for scaling up production, especially if the compound is to be used in preclinical studies or clinical trials.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. For example, studies have indicated that it may possess anti-inflammatory properties, potentially making it a candidate for treating conditions such as arthritis or neuroinflammation. Additionally, its ability to modulate cellular signaling pathways suggests applications in oncology and neurodegenerative diseases.
The chemical synthesis of N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine typically involves a combination of nucleophilic aromatic substitution and condensation reactions. The presence of electron-withdrawing groups like fluorine facilitates these reactions by activating the aromatic ring toward nucleophilic attack. Furthermore, the methyl substituent on the pyrazole ring contributes to steric effects that can influence both chemical reactivity and biological interactions.
From an environmental standpoint, understanding the fate and transport of N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amino is essential for assessing its potential impact on ecosystems. Studies suggest that this compound undergoes biodegradation under aerobic conditions, though further research is needed to fully characterize its environmental behavior.
In conclusion, N-(4-fluorophenyl)methyl
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